An In-depth Technical Guide to (4-Bromo-benzylamino)-acetic Acid: Structure, Synthesis, and Applications
An In-depth Technical Guide to (4-Bromo-benzylamino)-acetic Acid: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
(4-Bromo-benzylamino)-acetic acid , also known as N-(4-Bromobenzyl)glycine , is a synthetic amino acid derivative that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structure, featuring a glycine backbone attached to a 4-bromobenzyl group, provides a versatile scaffold for the development of novel therapeutic agents. This technical guide offers a comprehensive overview of its chemical structure, synthesis, and potential applications, providing researchers and drug development professionals with the foundational knowledge to explore its utility in their work.
Molecular Structure and Physicochemical Properties
(4-Bromo-benzylamino)-acetic acid is characterized by a central nitrogen atom linking a carboxymethyl group and a 4-bromobenzyl group. The presence of the bromine atom on the phenyl ring significantly influences the molecule's electronic properties and lipophilicity, which are critical parameters in drug design.
Table 1: Physicochemical Properties of (4-Bromo-benzylamino)-acetic acid [1]
| Property | Value |
| Chemical Formula | C₉H₁₀BrNO₂ |
| Molecular Weight | 244.09 g/mol |
| CAS Number | 1727-09-9 |
| Appearance | White to off-white crystalline powder |
| Melting Point | 217 °C (decomposes) |
| Boiling Point (Predicted) | 369.8 ± 27.0 °C |
| Density (Predicted) | 1.541 ± 0.06 g/cm³ |
| pKa (Predicted) | 2.27 ± 0.10 |
| SMILES | O=C(O)CNCC1=CC=C(Br)C=C1 |
Synthesis of (4-Bromo-benzylamino)-acetic Acid
The synthesis of (4-Bromo-benzylamino)-acetic acid is typically achieved through a two-step process involving the N-alkylation of a glycine ester with 4-bromobenzyl bromide, followed by the hydrolysis of the resulting ester. This method provides a reliable and scalable route to the desired product.
Synthesis of the Precursor: 4-Bromobenzyl Bromide
The key starting material, 4-bromobenzyl bromide, can be synthesized from p-bromotoluene via a radical bromination reaction.[2] This reaction is typically initiated by light and involves the use of elemental bromine.
Step-by-Step Synthesis Protocol
The following protocol outlines a general procedure for the synthesis of (4-Bromo-benzylamino)-acetic acid, adapted from established methods for the synthesis of related N-substituted glycine derivatives.
Experimental Protocol: Synthesis of (4-Bromo-benzylamino)-acetic Acid
Part A: Synthesis of Ethyl (4-Bromo-benzylamino)-acetate
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve glycine ethyl ester hydrochloride in a suitable organic solvent such as toluene or ethanol.
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Base Addition: Add a suitable base, such as triethylamine or potassium carbonate, to the mixture to neutralize the hydrochloride and liberate the free glycine ethyl ester.
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Alkylation: To the stirred solution, add 4-bromobenzyl bromide dropwise at room temperature.
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Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts. The filtrate is then concentrated under reduced pressure to yield the crude ethyl (4-bromo-benzylamino)-acetate.
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Purification: The crude product can be purified by column chromatography on silica gel.
Part B: Hydrolysis to (4-Bromo-benzylamino)-acetic Acid
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Hydrolysis: Dissolve the purified ethyl (4-bromo-benzylamino)-acetate in a mixture of an alcohol (e.g., ethanol) and water.
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Base Addition: Add a stoichiometric amount of a strong base, such as sodium hydroxide or potassium hydroxide, to the solution.
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Reaction: Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete, as indicated by TLC.
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Acidification: Cool the reaction mixture in an ice bath and carefully acidify with a dilute acid (e.g., hydrochloric acid) to a pH of approximately 2-3.
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Isolation: The precipitated (4-Bromo-benzylamino)-acetic acid is collected by filtration, washed with cold water, and dried under vacuum.
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Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Caption: Synthesis workflow for (4-Bromo-benzylamino)-acetic acid.
Applications in Drug Discovery and Development
While specific biological activities of (4-Bromo-benzylamino)-acetic acid are not extensively documented in publicly available literature, its structural motifs are present in compounds with known pharmacological relevance. The incorporation of a bromine atom is a common strategy in medicinal chemistry to enhance the therapeutic properties of a molecule. Bromination can lead to increased potency, improved metabolic stability, and a longer duration of action.
The N-benzylglycine scaffold is a key component in various biologically active molecules. For instance, derivatives of benzylamino compounds have been investigated as potential Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists for the treatment of retinal disorders. Furthermore, the glycine unit can be a crucial element for interacting with biological targets, such as enzymes and receptors. N-substituted glycine derivatives are also explored as building blocks in the synthesis of peptidomimetics and other complex molecules with therapeutic potential.
Given its structure, (4-Bromo-benzylamino)-acetic acid can be considered a valuable scaffold for the development of novel inhibitors for various enzymes or as a starting material for the synthesis of more complex drug candidates. Its potential applications could span across different therapeutic areas, including but not limited to oncology, inflammation, and infectious diseases. For example, some studies have shown that 4-bromo substituted isatin derivatives exhibit cytotoxic activity against cancer cell lines.
Characterization
A thorough characterization of (4-Bromo-benzylamino)-acetic acid is crucial to confirm its identity and purity. The following table summarizes the expected spectroscopic data based on its structure and data from analogous compounds.
Table 2: Expected Spectroscopic Data for (4-Bromo-benzylamino)-acetic acid
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons of the bromophenyl group (typically two doublets in the range of 7.0-7.6 ppm).- A singlet for the benzylic methylene (CH₂) protons adjacent to the nitrogen.- A singlet for the methylene (CH₂) protons of the glycine moiety.- A broad singlet for the carboxylic acid proton (COOH), which may be exchangeable with D₂O.- A signal for the amine proton (NH), which may also be a broad singlet and exchangeable. |
| ¹³C NMR | - Signals for the aromatic carbons, including the carbon attached to the bromine atom.- A signal for the benzylic methylene carbon.- A signal for the glycine methylene carbon.- A signal for the carboxylic acid carbonyl carbon (typically in the range of 170-180 ppm). |
| IR Spectroscopy | - A broad O-H stretch from the carboxylic acid (typically in the range of 2500-3300 cm⁻¹).- A C=O stretch from the carboxylic acid (typically around 1700-1730 cm⁻¹).- N-H stretching and bending vibrations.- C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.- A C-Br stretch in the fingerprint region. |
| Mass Spectrometry | - The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (243/245 due to bromine isotopes).- Characteristic fragmentation patterns, such as the loss of the carboxylic acid group or cleavage of the benzyl-nitrogen bond. |
Conclusion
(4-Bromo-benzylamino)-acetic acid represents a molecule of interest for researchers and scientists in the field of drug development. Its straightforward synthesis and the presence of key structural features make it a valuable building block for creating novel compounds with potential therapeutic applications. The strategic placement of the bromine atom and the inherent properties of the N-benzylglycine scaffold offer numerous possibilities for chemical modification and optimization in the pursuit of new and effective drugs. Further investigation into the specific biological targets and mechanisms of action of derivatives of this compound is warranted to fully unlock its therapeutic potential.
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